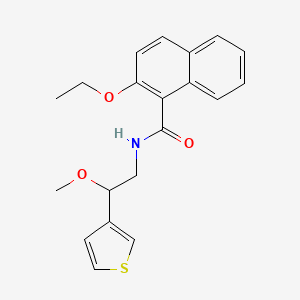

2-ethoxy-N-(2-methoxy-2-(thiophen-3-yl)ethyl)-1-naphthamide

描述

属性

IUPAC Name |

2-ethoxy-N-(2-methoxy-2-thiophen-3-ylethyl)naphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3S/c1-3-24-17-9-8-14-6-4-5-7-16(14)19(17)20(22)21-12-18(23-2)15-10-11-25-13-15/h4-11,13,18H,3,12H2,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWMDOSWXKZYUKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC(C3=CSC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-Ethoxy-N-(2-methoxy-2-(thiophen-3-yl)ethyl)-1-naphthamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 357.45 g/mol. Its structure includes a naphthamide core, an ethoxy substituent, and a thiophen-3-yl group, which is known for its biological relevance in various therapeutic contexts.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process can be optimized using continuous flow reactors, which enhances scalability for industrial applications. The unique structure of this compound allows it to serve as a lead compound for drug development and as a building block for more complex molecules.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds related to this compound. For instance, research on thieno[2,3-d]pyrimidine derivatives has shown that similar compounds exhibit significant growth inhibition against various human tumor cell lines. In particular, compounds with structural similarities demonstrated IC50 values comparable to established antitumor agents like methotrexate (MTX). For example:

| Compound | hDHFR Inhibition IC50 (μM) |

|---|---|

| 20 | 0.20 |

| 23 | 0.28 |

| MTX | 0.22 |

These findings suggest that the inhibition of the dihydrofolate reductase (DHFR) enzyme may contribute to the cytotoxic activity of these compounds .

The biological activity of this compound may involve several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.

- Induction of Apoptosis : Compounds have been reported to increase caspase levels, indicating an apoptotic mechanism.

- Cell Cycle Arrest : Evidence suggests that these compounds can induce cell cycle arrest in specific phases, further contributing to their antitumor effects .

Case Studies

Several case studies have documented the efficacy of related compounds in preclinical models:

- Thieno[2,3-d]pyrimidine Derivatives : A series of derivatives were tested against over 60 human tumor cell lines, revealing potent growth inhibition and promising therapeutic profiles.

- Structure-Activity Relationship (SAR) : Investigations into SAR have shown that modifications to the thiophenic structure can significantly enhance biological activity. For instance, the introduction of electron-withdrawing groups has been linked to increased potency against tumor cells .

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural Features of Analogs

Key Observations:

Thiophene Positional Isomerism: The target compound’s thiophen-3-yl group distinguishes it from analogs like the compound in , which has a thiophen-2-yl group.

Polarity and Solubility :

- The sulfonyl group in ’s analog increases polarity, likely enhancing aqueous solubility compared to the target compound’s methoxy and ethoxy substituents, which are moderately lipophilic . Ethoxy groups, as seen in ’s 2-ethoxyethyl acetate, are associated with lower water solubility compared to smaller alkoxy groups (e.g., methoxy) .

Amide vs. Amine Linkages: The target compound’s amide bond provides hydrogen-bonding capability, contrasting with the methylamino group in ’s (S)-N-methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine. Amides generally exhibit greater metabolic stability than amines, which may be prone to oxidation .

Physical and Chemical Property Analysis

Table 2: Inferred Property Comparison

Notes:

- The sulfonyl-containing analog () has a higher molecular weight (495.6 g/mol) and likely better solubility in polar solvents due to the sulfonyl group’s strong electron-withdrawing nature .

常见问题

Q. What synthetic methodologies are commonly employed to prepare 2-ethoxy-N-(2-methoxy-2-(thiophen-3-yl)ethyl)-1-naphthamide, and what are the critical reaction parameters?

Answer: The compound can be synthesized via a multi-step approach:

Naphthamide Core Formation : React 1-naphthoic acid with thionyl chloride to form the corresponding acid chloride, followed by coupling with 2-methoxy-2-(thiophen-3-yl)ethylamine. Ethoxy substitution at the 2-position of the naphthalene ring can be introduced early using alkylation (e.g., K₂CO₃ and ethyl bromide in DMF) .

Amide Bond Formation : Use coupling agents like HATU or DCC in anhydrous dichloromethane, with triethylamine as a base, to minimize side reactions .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures ensures purity. Monitor reaction progress via TLC (Rf ~0.5 in 7:3 hexane:EtOAc) .

Q. Key Parameters :

- Temperature control (<0°C for acid chloride formation, room temperature for coupling).

- Exclusion of moisture to prevent hydrolysis of intermediates.

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Answer:

- NMR Spectroscopy :

- ¹H NMR : Confirm ethoxy (δ ~1.4 ppm, triplet; δ ~4.0 ppm, quartet) and methoxy (δ ~3.3 ppm, singlet) groups. Thiophene protons appear as distinct multiplets (δ ~6.8–7.5 ppm) .

- ¹³C NMR : Verify carbonyl resonance (δ ~168 ppm) and aromatic carbons.

- HPLC : Use a C18 column (MeCN/H₂O + 0.1% TFA) to assess purity (>98%) and detect trace impurities .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ at m/z 396.1432 .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SCXRD) with SHELX software resolve molecular disorder in the thiophene moiety during structural analysis?

Answer:

- Crystal Growth : Slow evaporation from dichloromethane/hexane yields suitable crystals. Disorder in the thiophene ring (e.g., rotational isomers) is common due to weak intermolecular interactions .

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to enhance resolution.

- Refinement in SHELXL :

Example : In a related thiophene-pyrene derivative, S···π interactions (3.487–3.539 Å) stabilized the disordered structure .

Q. What computational strategies predict the biological activity and electronic properties of this compound?

Answer:

- Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-311G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps. Predict reactivity at the amide carbonyl or thiophene sulfur .

- Molecular Docking : Dock into target proteins (e.g., kinases) using AutoDock Vina. Parameterize thiophene and naphthamide moieties for π-π stacking and hydrogen-bonding interactions. Validate with MD simulations (NAMD, 100 ns) .

- ADMET Prediction : Use SwissADME to estimate solubility (LogP ~3.2) and permeability (TPSA ~65 Ų) .

Q. How should researchers reconcile discrepancies between experimental solubility data and computational predictions?

Answer:

- Experimental Solubility : Measure via shake-flask method in PBS (pH 7.4) and DMSO. Compare with Handbook of Aqueous Solubility Data values for analogous naphthamides .

- Computational Adjustments :

- Correct for crystal packing effects (e.g., lattice energy via PIXEL method) if SCXRD data is available.

- Apply COSMO-RS to account for solvent polarity and hydrogen-bonding capacity.

- Troubleshooting : Discrepancies often arise from polymorphic forms or unmodeled solvate formation. Characterize solid-state forms via PXRD and DSC .

Q. What strategies mitigate conflicting bioactivity results in cell-based assays for this compound?

Answer:

- Dose-Response Curves : Use 8-point dilution series (1 nM–100 µM) to rule out off-target effects at high concentrations.

- Metabolic Stability : Pre-incubate with liver microsomes to assess degradation (t₁/₂ >60 min suggests reliable activity).

- Control Experiments :

- Include a thiophene-free analog to isolate the role of the sulfur moiety.

- Use siRNA knockdown of putative targets to validate mechanism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。